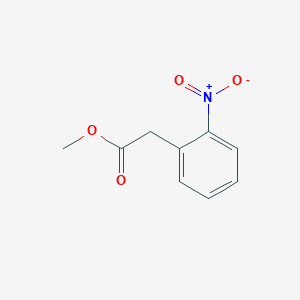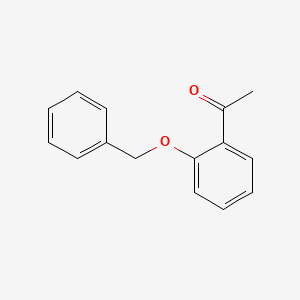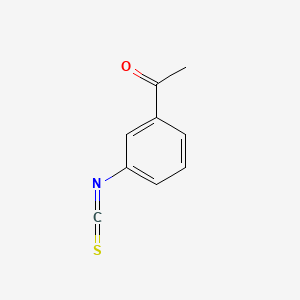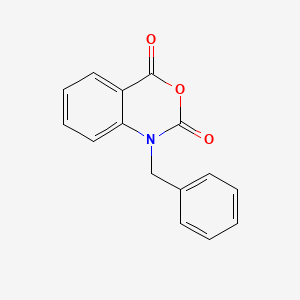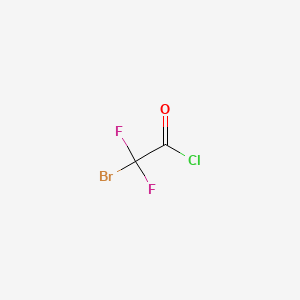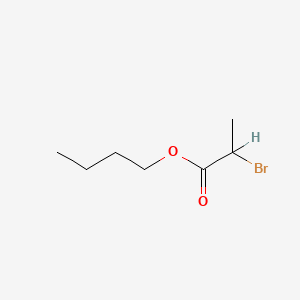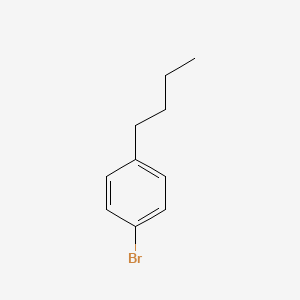
4-Hydroxy-2,6-dimethoxybenzaldehyde
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 4-Hydroxy-2,6-dimethoxybenzaldehyde often involves multi-step chemical reactions, including oxidation and condensation processes. A relevant example includes the synthesis of oligo-4-hydroxybenzaldehyde from 4-hydroxybenzaldehyde using oxidative polycondensation, suggesting a potential pathway for synthesizing related compounds (Mart et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as methoxybenzaldehyde derivatives, reveals diverse conformations and hydrogen-bonding patterns, indicating the potential structural versatility of this compound. Crystallographic studies provide insights into the arrangement of methoxy groups and the impact on molecular conformation (Gomes et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving similar compounds demonstrate selective reactivity, such as the regioselective replacement of methoxy groups in trimethoxybenzaldehyde derivatives, which could be applicable in modifying this compound (Azzena et al., 1990). Furthermore, the formation of intramolecular charge transfer states and hydrogen bonding in related compounds suggests similar properties in this compound (Stalin & Rajendiran, 2005).
Physical Properties Analysis
The solubility and solution thermodynamics of related compounds, like 4-hydroxybenzaldehyde in various solvents, provide a basis for understanding the solvation behavior of this compound across different media (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties of this compound can be inferred from studies on similar compounds. For instance, the interaction of methoxybenzaldehyde derivatives with beta-cyclodextrin indicates the potential for complex formation and the influence of substituents on photophysical properties (Rajendiran & Balasubramanian, 2008).
Aplicaciones Científicas De Investigación
1. Photophysical Properties and Inclusion Complexation:
- Studies have shown that compounds like 4-Hydroxy-2,6-dimethoxybenzaldehyde (HDMB) exhibit unique photophysical properties in various solvents and pH levels. For instance, HDMB displays dual luminescence in polar solvents due to the formation of an intramolecular charge transfer state. This behavior is influenced by interactions with beta-cyclodextrin, suggesting potential applications in spectroscopy and molecular sensing (Stalin & Rajendiran, 2005).
2. Synthesis of Pharmacologically Active Compounds:
- This compound has been utilized as a starting material for synthesizing pharmacologically active compounds. For instance, its derivative, (+/-)-3-methoxynordomesticine, exhibits antimicrobial activity and inhibits the production of inflammatory mediators in macrophages, highlighting its potential in medical and pharmacological research (Nimgirawath et al., 2009).
3. Crystallography and Molecular Interactions:
- Crystallographic studies on methoxybenzaldehyde derivatives, which include molecules similar to this compound, provide insights into their molecular conformations and hydrogen-bonding patterns. Such research is crucial for understanding the molecular interactions and designing new materials or drugs (Gomes et al., 2018).
4. Chemical Synthesis and Catalysis:
- Research has also focused on improving the synthesis methods of dimethoxybenzaldehydes, including compounds like this compound. These methods aim to enhance yield and efficiency, which is vital for industrial applications in pharmaceuticals and perfumery (Zhi, 2002).
5. Environmental Chemistry and Water Treatment:
- Studies involving the chlorination of syringaldehyde, a compound closely related to this compound, have implications for understanding the formation of mutagens in drinking water. This research is crucial for improving water treatment processes and public health safety (Chengyong et al., 2000).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
- Role : By disrupting these antioxidation systems, it destabilizes cellular redox homeostasis and inhibits fungal growth .
- This disruption leads to oxidative stress and destabilization of cellular redox balance, ultimately inhibiting fungal growth .
- Deletion mutants in these pathways (e.g., sod1 Δ, sod2 Δ, glr1 Δ) demonstrate the compound’s antifungal activity .
- Impact on Bioavailability : Limited information is available, but its lipophilic nature suggests potential bioavailability .
- Cellular Effects : Inhibition of fungal growth by destabilizing redox balance and compromising antioxidation defenses .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propiedades
IUPAC Name |
4-hydroxy-2,6-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWPJAZIRZFCGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1C=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336201 | |
| Record name | 4-Hydroxy-2,6-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22080-96-2 | |
| Record name | 4-Hydroxy-2,6-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dimethoxy-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 4-Hydroxy-2,6-dimethoxybenzaldehyde?
A1: this compound is characterized by its ability to form infinite hydrogen-bonded chains in its solid state. This characteristic is shared with its isomer, 4-hydroxy-3,5-dimethoxybenzaldehyde. []
Q2: Has this compound been found in natural sources?
A2: Yes, this compound was isolated for the first time from the aerial parts of the plant Inula lineariifolia Turcz. []
Q3: Does this compound exhibit any biological activity?
A3: Research indicates that this compound demonstrates antibacterial activity against a range of foodborne pathogens. This includes Campylobacter jejuni, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella enterica. Interestingly, C. jejuni exhibited significantly higher sensitivity compared to the other tested pathogens. []
Q4: Are there any structural features of this compound that contribute to its antibacterial activity?
A4: Studies suggest that the presence of the aldehyde (CHO) group, in contrast to a carboxyl (COOH) group, plays a role in its antibacterial activity. Furthermore, the position and number of hydroxyl (OH) substituents on the benzene ring also influence its effectiveness. For instance, a 2-OH substitution enhances activity specifically in benzaldehydes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



